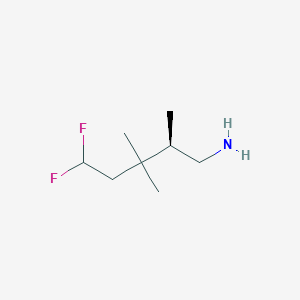
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine, also known as DFMTA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. DFMTA is a chiral amine that can be synthesized through a simple and efficient method.
Mecanismo De Acción
The mechanism of action of (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine is not fully understood. However, it has been reported that (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine can inhibit the growth of cancer cells by inducing apoptosis. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has been shown to have both biochemical and physiological effects. In vitro studies have shown that (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine can inhibit the growth of cancer cells. In vivo studies have shown that (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine can reduce tumor growth in mice. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and has high enantiomeric excess and chemical yield. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine is also stable under normal lab conditions. However, (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has some limitations. It is a toxic compound and should be handled with care. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine is also expensive compared to other chiral amines.
Direcciones Futuras
There are several future directions for research on (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine. One direction is to study the mechanism of action of (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine in more detail. Another direction is to study the potential of (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine as a drug candidate for various types of cancer. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine could also be studied for its potential as a chiral auxiliary in asymmetric synthesis. Additionally, (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine could be studied for its potential as a ligand in asymmetric catalysis.
Métodos De Síntesis
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine can be synthesized through a one-pot reaction using readily available starting materials. The synthesis involves the reaction of 2,3,3-trimethylpent-1-ene with hydrogen fluoride in the presence of a chiral amine catalyst. The resulting product is then treated with lithium aluminum hydride to obtain (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine. This method has been reported to yield high enantiomeric excess and high chemical yield.
Aplicaciones Científicas De Investigación
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has been reported to have potential applications in various fields of research. In the field of organic chemistry, (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has been used as a chiral auxiliary in asymmetric synthesis. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has also been used as a ligand in asymmetric catalysis. In the field of medicinal chemistry, (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has been studied for its potential as a drug candidate. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has been shown to have anticancer activity and has been studied as a potential treatment for various types of cancer.
Propiedades
IUPAC Name |
(2R)-5,5-difluoro-2,3,3-trimethylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F2N/c1-6(5-11)8(2,3)4-7(9)10/h6-7H,4-5,11H2,1-3H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMFLVQUYGAEIU-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C)(C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

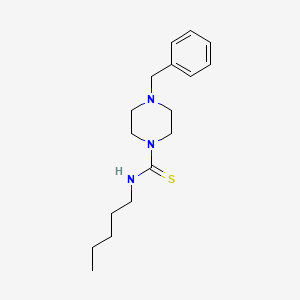
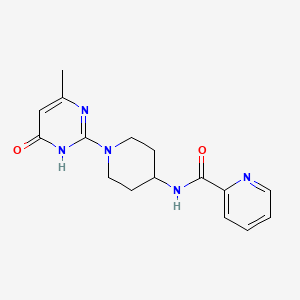
![1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2986471.png)
![2-Methyl-3-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2986472.png)
![4-(dimethylamino)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2986476.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986478.png)
![2-(1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2986479.png)
![6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B2986480.png)
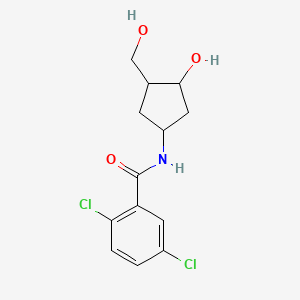
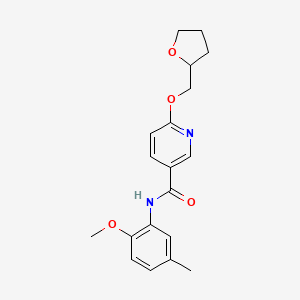
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide](/img/structure/B2986486.png)

![3-((5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2986491.png)